molecular formula C17H17N5O4S B2448399 methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1797015-13-4

methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2448399
M. Wt: 387.41
InChI Key: ACKDXKOFPCMDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate involves the reaction of 4-aminobenzoic acid with 2-bromoethylamine hydrobromide to form the intermediate, 4-(2-bromoethylamino)benzoic acid. This intermediate is then reacted with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine to form the final product.

Starting Materials
4-aminobenzoic acid, 2-bromoethylamine hydrobromide, 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine, methyl iodide, triethylamine, sodium bicarbonate, sulfamic acid, thionyl chloride, dimethylformamide, chloroform, diethyl ether, methanol

Reaction
Step 1: 4-aminobenzoic acid is reacted with thionyl chloride and dimethylformamide to form 4-chlorobenzoic acid., Step 2: 4-chlorobenzoic acid is reacted with sodium bicarbonate and 2-bromoethylamine hydrobromide in methanol to form the intermediate, 4-(2-bromoethylamino)benzoic acid., Step 3: The intermediate, 4-(2-bromoethylamino)benzoic acid, is reacted with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine in chloroform to form the final product, methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate., Step 4: The final product is purified using diethyl ether and recrystallized from methanol.

Mechanism Of Action

MPEP acts as a selective antagonist of methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, MPEP reduces the excitability of neurons and modulates the release of various neurotransmitters, including glutamate, dopamine, and GABA.

Biochemical And Physiological Effects

MPEP has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and dopamine, enhancing GABAergic transmission, and reducing oxidative stress and inflammation. These effects contribute to the neuroprotective and therapeutic properties of MPEP.

Advantages And Limitations For Lab Experiments

MPEP has several advantages as a research tool, including its high potency and selectivity for methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on MPEP, including investigating its effects in other neurological and psychiatric disorders, exploring its potential as a therapeutic agent in combination with other drugs, and developing new analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and therapeutic effects of MPEP.

Scientific Research Applications

MPEP has been widely used in scientific research to study the role of methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. MPEP has also been studied for its potential therapeutic applications in anxiety and depression.

properties

IUPAC Name

methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-17(23)13-3-5-14(6-4-13)27(24,25)21-10-12-22-11-9-20-16(22)15-18-7-2-8-19-15/h2-9,11,21H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDXKOFPCMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)benzoate

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